![molecular formula C10H11N3O2 B1452886 5-[(2-メチルフェノキシ)メチル]-1,3,4-オキサジアゾール-2-アミン CAS No. 21520-91-2](/img/structure/B1452886.png)
5-[(2-メチルフェノキシ)メチル]-1,3,4-オキサジアゾール-2-アミン
説明
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
“5-[(2-メチルフェノキシ)メチル]-1,3,4-オキサジアゾール-2-アミン”の包括的な分析
“5-[(2-メチルフェノキシ)メチル]-1,3,4-オキサジアゾール-2-アミン”は、様々な分野における潜在的な用途から、多くの科学的研究の対象となっています。以下は、それぞれの科学分野における6つのユニークな用途の詳細な分析です。
薬理学:イミダゾリン結合部位リガンド:この化合物は、イミダゾリン結合部位リガンドとしての役割について調査されています。研究によると、イミダゾリン結合部位は、重度のうつ病などの気分障害に関与しています。 この化合物は、I1およびI2部位に対する親和性を示し、薬物動態学的な用途の可能性が示されています .
医薬品化学:薬物モニタリング:医薬品化学では、この化合物は薬物モニタリングの目的で使用されています。キラルイソシアネートで誘導体化し、ジアステレオマーを形成し、その後RP-HPLCで分離して薬物動態学的研究を行います。 このプロセスは、薬物の実験的なモニタリングにとって重要です .
農薬化学:除草剤イオン液体:“5-[(2-メチルフェノキシ)メチル]-1,3,4-オキサジアゾール-2-アミン”の構造は、特定の除草剤イオン液体に似ています。 これらのイオン液体は、農業、特に除草剤特性に対する潜在的な用途のために合成され、特性評価されています .
有機合成:PPARアゴニストの合成子:有機合成では、この化合物の誘導体が、δ/βペルオキシソーム増殖因子活性化受容体(PPARδ/β)の新規な潜在的なアゴニストの合成のための合成子として開発されています。 この用途は、新規な治療薬の開発において重要です .
化学合成:エナンチオ分離:この化合物は、化学合成において、ラセミ混合物のエナンチオ分離に使用されています。 キラルイソシアネートで誘導体化することで、研究者はエナンチオマーを分離することができます。これは、エナンチオマー的に純粋な医薬品を製造するための基本的なステップです .
生化学:構造研究:生化学的研究では、この化合物は、特にリガンド-受容体相互作用の理解という文脈において、構造研究に使用されています。 この化合物は、特定の部位に高親和性で結合する能力があるため、生化学的経路を解明するための貴重なツールとなります .
作用機序
生化学分析
Biochemical Properties
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly as a ligand for imidazoline binding sites . It interacts with enzymes such as imidazoline receptors, which are involved in various physiological processes including mood regulation and cardiovascular functions. The compound binds to these receptors with high affinity, influencing their activity and downstream signaling pathways. Additionally, 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine may interact with other proteins and biomolecules, modulating their functions and contributing to its overall biochemical effects.
Cellular Effects
The effects of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving imidazoline receptors This interaction can lead to changes in gene expression and cellular metabolism, affecting various cell types For instance, in neuronal cells, the compound may modulate neurotransmitter release and synaptic plasticity, while in cardiovascular cells, it could impact vascular tone and heart rate
Molecular Mechanism
At the molecular level, 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine exerts its effects through specific binding interactions with biomolecules . It acts as a ligand for imidazoline receptors, binding to these sites and modulating their activity. This binding can result in either inhibition or activation of the receptors, depending on the context and the specific receptor subtype involved. The compound’s interaction with these receptors can lead to changes in downstream signaling pathways, ultimately affecting gene expression and cellular functions. Understanding the precise molecular mechanisms of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is crucial for elucidating its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine in laboratory settings are important considerations for its experimental use . Over time, the compound may undergo chemical changes that affect its activity and efficacy. Studies have shown that the compound remains stable under certain conditions, but its long-term effects on cellular function require further investigation. In vitro and in vivo studies have provided insights into the temporal dynamics of the compound’s effects, highlighting the need for careful monitoring and optimization of experimental conditions.
Dosage Effects in Animal Models
The effects of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulation of imidazoline receptor activity and improvement of physiological functions. At higher doses, toxic or adverse effects may occur, necessitating careful dosage optimization. Studies in animal models have identified threshold effects and potential toxicities, providing valuable information for the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that contribute to its overall biological activity. Understanding the metabolic pathways of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues. These interactions can influence the compound’s localization and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine can impact its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the peroxisomes, where it participates in specific metabolic processes. Understanding the subcellular localization of the compound is crucial for elucidating its precise role in cellular functions and its potential therapeutic applications.
特性
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-4-2-3-5-8(7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGRLXSWTXUMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1452809.png)
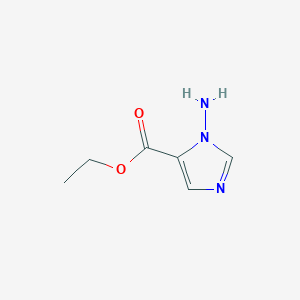
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1452811.png)
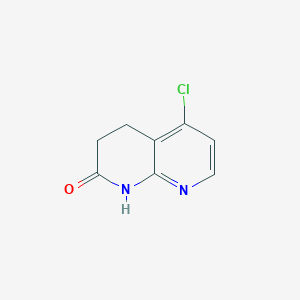
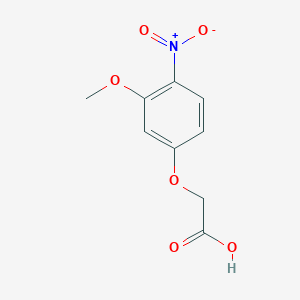
![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)
![Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate](/img/structure/B1452818.png)
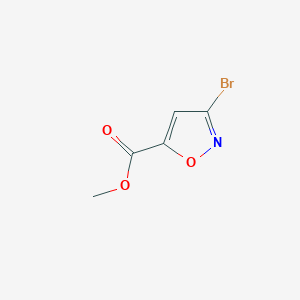
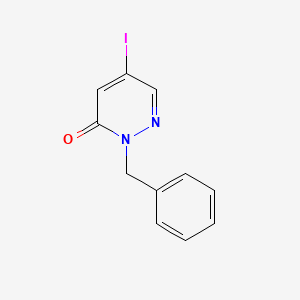
![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)
